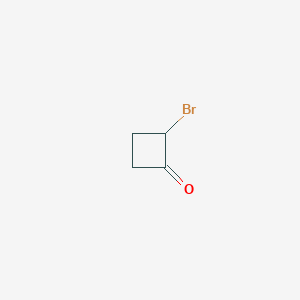
1-Bromo-3,3-diphenylpropane
Vue d'ensemble
Description
1-Bromo-3,3-diphenylpropane is a laboratory chemical . It is used as an intermediate for pharmaceuticals . It is also used in the etherification reaction under phase-transfer catalytic conditions .
Synthesis Analysis
The synthesis of 1-Bromo-3,3-diphenylpropane involves bromination of phenylpropanol . A research paper also discusses the utility of 1,3-diphenylpropane-1,3-dione for the synthesis of a variety of new heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,3-diphenylpropane has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction pathways of 1-bromo-3,3,3-trifluoropropene with OH free radicals were investigated . The geometries, reaction enthalpies, and energy barriers were determined .Physical And Chemical Properties Analysis
1-Bromo-3,3-diphenylpropane is a crystal with a molecular weight of 275.19 . It has a boiling point of 145°C and a melting point of 40°C . It is stored at temperatures between 0-10°C .Applications De Recherche Scientifique
Halogenation of Organic Compounds : A study by Aitken & Aitken (2008) discusses the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, which is closely related to 1-Bromo-3,3-diphenylpropane, providing insights into halogenation mechanisms and characterizations using NMR spectroscopy (Aitken & Aitken, 2008).
Synthesis of Bioactive Compounds : Reddy, Krishna, & Satyanarayana (2016) describe a one-pot [Pd]-catalyzed Jeffery-Heck reaction followed by reduction for synthesizing 1,3-diphenylpropan-1-ols, which are precursors to biologically active compounds and natural products like flavans (Reddy, Krishna, & Satyanarayana, 2016).
Micelle Microfluidity Measurement : Zachariasse (1978) utilized diphenylpropane, closely related to 1-Bromo-3,3-diphenylpropane, as a probe for microfluidity measurements in micellar solutions, demonstrating its application in studying the properties of micellar systems (Zachariasse, 1978).
Tyrosinase Inhibition Studies : Baek et al. (2009) identified several 1,3-diphenylpropanes as tyrosinase inhibitors, which are significant for their potential use in treating hyperpigmentation disorders (Baek et al., 2009).
Friedel–Crafts Chemistry : Albar, Khalaf, & Bahaffi (1997) studied the alkylation of benzene with halogenated propanes, showing the relevance of compounds like 1-Bromo-3,3-diphenylpropane in organic synthesis (Albar, Khalaf, & Bahaffi, 1997).
Molecular Structure Analysis : Postmyr (1994) investigated the molecular structures and conformational compositions of halogenated propanes, contributing to the understanding of molecular geometry and interactions in compounds like 1-Bromo-3,3-diphenylpropane (Postmyr, 1994).
Antioxidant Activity Research : Rele et al. (2002) explored the antioxidant activity of 1,3-diphenylpropane-1,3-dione, indicating potential applications of similar compounds in pharmaceuticals (Rele et al., 2002).
Dermal Absorption Studies : Frasch, Dotson, & Barbero (2011) investigated the human epidermal penetration of 1-Bromopropane, providing valuable information for occupational safety and health concerning halogenated alkanes (Frasch, Dotson, & Barbero, 2011).
Safety And Hazards
1-Bromo-3,3-diphenylpropane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3-bromo-1-phenylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSRCBFPHCSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173832 | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3-diphenylpropane | |
CAS RN |
20017-68-9 | |
| Record name | 3,3-Diphenylpropyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20017-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(3-bromopropylidene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)